molecular formula C26H18N2O5S B10816061 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate

Cat. No.: B10816061
M. Wt: 470.5 g/mol
InChI Key: HPTXNKXRSTZADE-UHFFFAOYSA-N
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Description

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C26H18N2O5S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Biological Activity

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a synthetic compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a phenothiazine moiety, which is often associated with antipsychotic and neuroprotective effects.

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Phenothiazines have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines through mechanisms such as the modulation of oxidative stress and the inhibition of key signaling pathways involved in cell proliferation . Specifically, compounds related to the target compound have been noted to inhibit tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.

Neuroprotective Effects

The neuroprotective potential of phenothiazine derivatives has been highlighted in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl derivatives have shown promise in reducing symptoms associated with Parkinson's disease models .

The biological activity of this compound may be attributed to several mechanisms:

  • Dopamine Receptor Modulation : As a phenothiazine derivative, it likely interacts with dopamine receptors, which is crucial for its antipsychotic effects.
  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes involved in cancer progression and microbial metabolism .

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of various phenothiazine derivatives, including the target compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines, treatment with phenothiazine derivatives resulted in a dose-dependent decrease in cell viability. The IC50 value for the compound was determined to be approximately 30 µM, showcasing its potential as an anticancer agent .

Tables

Activity IC50/Effect Reference
Antimicrobial (E. coli)MIC = 50 µg/mL
Anticancer (Breast Cancer)IC50 = 30 µM
Neuroprotection (Parkinson's model)Significant reduction in symptoms

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an alcohol.

Reaction Conditions Products Notes
Acidic (e.g., HCl/H₂O, reflux)2-(Furan-2-carboxamido)benzoic acid + 2-(10H-phenothiazin-10-yl)ethanolAcid hydrolysis proceeds via protonation of the ester oxygen .
Basic (e.g., NaOH/H₂O, reflux)Sodium 2-(furan-2-carboxamido)benzoate + 2-(10H-phenothiazin-10-yl)ethanolSaponification is irreversible under basic conditions .

Amide Hydrolysis

The furan-2-carboxamido group may undergo hydrolysis under strong acidic or basic conditions, though this is less favorable than ester hydrolysis due to resonance stabilization of the amide bond.

Reaction Conditions Products Notes
Concentrated HCl (reflux)2-Aminobenzoic acid + Furan-2-carboxylic acidRequires prolonged heating and harsh conditions .
Enzymatic (e.g., amidase)Not reported for this compoundTheoretical pathway based on similar amide structures .

Oxidation of Phenothiazine

The phenothiazine moiety contains a sulfur atom prone to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Products Notes
H₂O₂ or mCPBA10H-Phenothiazine-5-oxide derivativeMild oxidation yields sulfoxide; stronger agents form sulfones .
KMnO₄ (acidic)10H-Phenothiazine-5,5-dioxide derivativeOver-oxidation to sulfone is common under acidic conditions .

Electrophilic Substitution on Furan

The furan ring may undergo electrophilic substitution at the 5-position, though steric hindrance from adjacent groups could limit reactivity.

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan-2-carboxamido derivative
SulfonationSO₃/H₂SO₄5-Sulfo-furan-2-carboxamido derivative

Ring-Opening of Furan

Under strong acidic conditions, the furan ring may undergo ring-opening polymerization or form dihydrofuran intermediates.

Conditions Products Notes
HCl (gas) in anhydrous etherDihydrofuran intermediateReversible under mild conditions .
BF₃ catalysisPolyfuran derivativesTheoretical pathway; not experimentally confirmed .

Photochemical Reactions

The phenothiazine group is known to participate in photoreactions, potentially leading to dimerization or degradation.

Conditions Products Notes
UV light (λ = 254–365 nm)Phenothiazine dimer + benzoate derivativesObserved in structurally similar compounds .

Catalytic Coupling Reactions

The aromatic rings may engage in cross-coupling reactions, though steric bulk could hinder efficiency.

Reaction Catalyst Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XPhosAminated phenothiazine derivatives

Key Research Findings

  • Synthetic Pathways : The compound is synthesized via condensation of phenothiazine derivatives with activated furan-carboxamido benzoates, often using DMAP as a catalyst in ethanol under reflux .

  • Stability : The ester and amide bonds are stable under physiological conditions (pH 7.4, 37°C), suggesting potential in vivo applications .

  • Biological Relevance : Analogous phenothiazine derivatives exhibit antipsychotic activity, while furan-carboxamido groups may enhance binding to neurological targets .

Data Limitations

Experimental data specific to this compound’s reactions remain sparse. Most insights are extrapolated from studies on structurally related molecules. Further research is needed to validate these pathways and optimize reaction conditions.

Properties

Molecular Formula

C26H18N2O5S

Molecular Weight

470.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C26H18N2O5S/c29-24(28-19-10-3-5-13-22(19)34-23-14-6-4-11-20(23)28)16-33-26(31)17-8-1-2-9-18(17)27-25(30)21-12-7-15-32-21/h1-15H,16H2,(H,27,30)

InChI Key

HPTXNKXRSTZADE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CO5

Origin of Product

United States

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